molecular formula C19H18N2O5 B3071211 methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate CAS No. 1008710-08-4

methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate

Cat. No.: B3071211
CAS No.: 1008710-08-4
M. Wt: 354.4 g/mol
InChI Key: XPFKNVVJNFVBFA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate: is a complex organic compound with a molecular formula of C19H18N2O5 and a molecular weight of 354.36 g/mol [_{{{CITATION{{{1{methyl 2- [ (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194627?context=bbe). This compound is characterized by its benzoxazine ring system, which is fused to a phenyl group and an acetate moiety[{{{CITATION{{{_1{methyl 2- (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is to react 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with 2-phenylglycine methyl ester under dehydration conditions to form the target compound[_{{{CITATION{{{1{methyl 2- [ (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194627?context=bbe)[{{{CITATION{{{_2{Conformationally tailored N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4 ....

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoxazine ring can be oxidized to form corresponding derivatives.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzoxazines or phenylacetates.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The benzoxazine ring system may play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the benzoxazine ring and the phenylacetate moiety. Similar compounds include:

  • Benzoxazine derivatives: : These compounds share the benzoxazine ring but may have different substituents.

  • Phenylacetate derivatives: : These compounds contain the phenylacetate group but lack the benzoxazine ring.

Properties

IUPAC Name

methyl 2-[(2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbonyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-19(17(23)20-13-10-6-7-11-14(13)26-19)18(24)21-15(16(22)25-2)12-8-4-3-5-9-12/h3-11,15H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKNVVJNFVBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
Reactant of Route 3
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
Reactant of Route 5
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
Reactant of Route 6
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate

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